1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H16F3N3O and its molecular weight is 335.33. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has demonstrated the utility of related compounds in the synthesis of novel heterocycles with significant antimicrobial properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial activities, showing that some derivatives exhibit mild activities against certain pathogens. This highlights the compound's role as a precursor in developing potential antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018). Additionally, other research has explored the synthesis of pyrazolo[1,5-a]pyrimidines with anti-inflammatory and antimicrobial properties, suggesting that structural modifications can yield compounds with promising biological activities (Aggarwal, Masan, Kaushik, Sharma, Aneja, 2014).
Analgesic and Anti-inflammatory Agents
Compounds structurally related to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one have been identified as potential analgesic and anti-inflammatory agents. Specifically, 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and shown to exhibit significant analgesic and anti-inflammatory activities, with lower ulcer indices compared to standard drugs like aspirin and diclofenac, indicating their potential as safer therapeutic agents (El-Gazzar, Hafez, 2009).
Anticancer and Anti-5-lipoxygenase Agents
Further research into pyrazolo[3,4-d]pyrimidines has yielded novel derivatives with anticancer and anti-5-lipoxygenase activities. These findings suggest that structural innovation within this class of compounds can lead to the development of new therapeutic agents with specific biological targets, offering potential advancements in cancer treatment and inflammation management (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).
Supramolecular Chemistry Applications
The compound and its derivatives are also of interest in supramolecular chemistry, where they can form hydrogen-bonded supramolecular assemblies. These assemblies have potential applications in material science and nanotechnology, demonstrating the versatility of this compound in facilitating the development of complex molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, Yavolovskii, 2004).
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-12(2-5-14)3-6-16(24)23-8-7-15-13(10-23)9-21-11-22-15/h1-2,4-5,9,11H,3,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFBVMQVXKUTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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